![molecular formula C17H14N2O5 B2891828 N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 786674-52-0](/img/structure/B2891828.png)
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
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Description
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as MNDC, is a synthetic compound that has been widely used in scientific research. MNDC is a heterocyclic compound that contains a carbonyl group, a nitro group, and a methyl group. The compound has been synthesized using various methods, and its structure has been characterized using various analytical techniques.
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
Research has identified the significance of measuring human urinary carcinogen metabolites as a practical approach for obtaining vital information regarding tobacco and cancer. Such studies are crucial for understanding the metabolism of carcinogens in humans and delineating exposed vs. non-exposed individuals, particularly with specific focus on tobacco-specific nitrosamines and their metabolites, which are indicative of exposure to tobacco products. This highlights the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer, especially concerning new tobacco products and strategies for harm reduction (Hecht, 2002).
Kinetics and Mechanism of N-Nitrosamine Formation in Water
The formation of N-nitrosodimethylamine (NDMA) in water and its kinetics have been extensively reviewed, shedding light on the mechanism of NDMA formation from precursors such as amines and dimethylsulfamide with various disinfectants. Understanding these processes is essential for developing effective strategies to mitigate NDMA formation in treated water, thus reducing its potential health risks (Sharma, 2012).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
The degradation of acetaminophen through advanced oxidation processes (AOPs) has been studied, with findings suggesting AOPs as efficient methods for treating pharmaceutical contaminants in water. This research outlines the kinetics, mechanisms, and by-products of acetaminophen degradation, offering insights into potential environmental and health implications of pharmaceutical pollutants (Qutob et al., 2022).
Nitrous Oxide Emissions from Aquaculture
Aquaculture systems have been identified as significant anthropogenic sources of nitrous oxide (N2O) emissions, a potent greenhouse gas. This review estimates global N2O-N emissions from aquaculture and discusses mechanisms and factors affecting N2O production, as well as potential methods to minimize emissions, thereby addressing the environmental impact of aquaculture practices (Hu et al., 2012).
Stereochemistry and Pharmacological Profile of Phenylpiracetam
Research on phenylpiracetam and its derivatives has shown that the stereochemistry of these compounds significantly influences their pharmacological properties. This review summarizes the design, synthesis, and biological activity exploration of enantiomerically pure phenylpiracetam, highlighting the importance of stereochemistry in developing effective CNS agents for enhancing cognitive functions and memory processes (Veinberg et al., 2015).
properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)15-9-11-4-2-3-5-12(11)17(21)24-15/h2-8,15H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXGMATFBKOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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